(E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
(E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Cinnamylthio Group: This step involves the reaction of the thiadiazole intermediate with cinnamyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine Ring: This can be synthesized by cyclization reactions involving suitable amine and keto precursors.
Final Coupling: The final step involves coupling the methoxyphenyl group with the pyrrolidine-thiadiazole intermediate using standard amide bond formation techniques, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The cinnamylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cinnamylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
(E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- (E)-N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
The uniqueness of (E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide lies in its cinnamylthio group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-30-19-11-9-18(10-12-19)27-15-17(14-20(27)28)21(29)24-22-25-26-23(32-22)31-13-5-8-16-6-3-2-4-7-16/h2-12,17H,13-15H2,1H3,(H,24,25,29)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUMWFKCKVZGQH-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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